molecular formula C6H5BrFNO2S B13480909 2-Amino-3-bromobenzene-1-sulfonyl fluoride

2-Amino-3-bromobenzene-1-sulfonyl fluoride

Cat. No.: B13480909
M. Wt: 254.08 g/mol
InChI Key: ADAMYZPTNCGYIM-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5BrFNO2S. This compound is characterized by the presence of an amino group, a bromine atom, and a sulfonyl fluoride group attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride typically involves the bromination of 2-aminobenzenesulfonyl fluoride. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include substituted benzene derivatives, oxidized or reduced amino compounds, and coupled products with extended aromatic systems.

Scientific Research Applications

2-Amino-3-bromobenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2-Amino-4-bromobenzene-1-sulfonyl fluoride
  • 2-Amino-3-chlorobenzene-1-sulfonyl fluoride
  • 2-Amino-3-bromobenzene-1-sulfonamide

Uniqueness: 2-Amino-3-bromobenzene-1-sulfonyl fluoride is unique due to the specific positioning of the bromine atom and the sulfonyl fluoride group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-3-bromobenzenesulfonyl fluoride

InChI

InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H,9H2

InChI Key

ADAMYZPTNCGYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)S(=O)(=O)F

Origin of Product

United States

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